REACTION_CXSMILES
|
[S:1]([C:5]1[CH:10]=[CH:9][C:8](B(O)O)=[CH:7][CH:6]=1)(=[O:4])(=[O:3])[NH2:2].C(=O)([O-])[O-].[K+].[K+].Br[C:21]1[CH:25]=[CH:24][O:23][C:22]=1[C:26]([O:28][CH2:29][CH3:30])=[O:27]>C(O)C.C1(C)C=CC=CC=1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[S:1]([C:5]1[CH:10]=[CH:9][C:8]([C:21]2[CH:25]=[CH:24][O:23][C:22]=2[C:26]([O:28][CH2:29][CH3:30])=[O:27])=[CH:7][CH:6]=1)(=[O:4])(=[O:3])[NH2:2] |f:1.2.3,7.8.9.10.11|
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Name
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|
Quantity
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8.77 mmol
|
Type
|
reactant
|
Smiles
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S(N)(=O)(=O)C1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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BrC1=C(OC=C1)C(=O)OCC
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Name
|
|
Quantity
|
0.422 g
|
Type
|
catalyst
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Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was then stirred at 100° C. for 18 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Prepared
|
Type
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CUSTOM
|
Details
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A nitrogen gas was purged to the suspension for 15 minute at room temperature (about 25° C.)
|
Duration
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15 min
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Type
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FILTRATION
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Details
|
The reaction mixture was then filtered
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Type
|
WASH
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Details
|
washed with ethyl acetate (2×100 ml)
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Type
|
CONCENTRATION
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Details
|
The combined organic layer was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product as semi-solid (11.2 gm), which
|
Type
|
CUSTOM
|
Details
|
was then purified by column chromatography over silica gel (100-200 mesh)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
S(N)(=O)(=O)C1=CC=C(C=C1)C1=C(OC=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 55.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |